Ethyl 1-ethyl-4-((tetrahydro-2H-pyran-4-yl)amino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 1-ethyl-4-((tetrahydro-2H-pyran-4-yl)amino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, an ethyl ester group, and a tetrahydro-2H-pyran-4-ylamino substituent
Preparation Methods
The synthesis of Ethyl 1-ethyl-4-((tetrahydro-2H-pyran-4-yl)amino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves multiple steps. One common synthetic route starts with the preparation of the pyrazolo[3,4-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Ethyl 1-ethyl-4-((tetrahydro-2H-pyran-4-yl)amino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-ethyl-4-((tetrahydro-2H-pyran-4-yl)amino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-ethyl-4-((tetrahydro-2H-pyran-4-yl)amino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-ethyl-4-((tetrahydro-2H-pyran-4-yl)amino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate: This compound shares a similar pyran ring structure but differs in its functional groups and overall reactivity.
1-(Tetrahydro-2H-pyran-4-yl)ethanone: This compound has a simpler structure and is primarily used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C16H22N4O3 |
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Molecular Weight |
318.37 g/mol |
IUPAC Name |
ethyl 1-ethyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C16H22N4O3/c1-3-20-15-12(10-18-20)14(19-11-5-7-22-8-6-11)13(9-17-15)16(21)23-4-2/h9-11H,3-8H2,1-2H3,(H,17,19) |
InChI Key |
YRTXLWSNMNSSQR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C=N1)NC3CCOCC3)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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